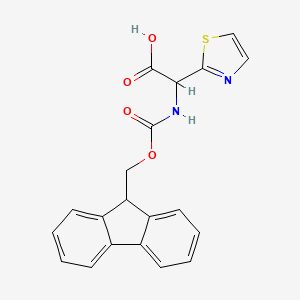

Fmoc-DL-(2-Thiazolyl)glycin

Übersicht

Beschreibung

Fmoc-DL-(2-thiazoyl)glycine is a derivative of glycine, protected by the fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in proteomics research and solid-phase peptide synthesis techniques. Glycine, being the simplest amino acid, provides high flexibility when incorporated into polypeptides .

Wissenschaftliche Forschungsanwendungen

Fmoc-DL-(2-thiazoyl)glycine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is utilized in the synthesis of peptides and proteins, aiding in the study of protein structure and function. In biology, it is used in proteomics research to analyze protein interactions and modifications.

Wirkmechanismus

Target of Action

Fmoc-DL-(2-thiazoyl)glycine is primarily used in proteomics research and solid-phase peptide synthesis techniques . Its primary target is the amino acid glycine , which it binds to in a protected form .

Mode of Action

As an Fmoc protected glycine derivative, Fmoc-DL-(2-thiazoyl)glycine interacts with its target by binding to the amino acid glycine . This interaction allows for the incorporation of the compound into polypeptides during peptide synthesis .

Biochemical Pathways

Given its role in peptide synthesis, it likely influences the formation and structure of proteins within the cell .

Result of Action

The molecular and cellular effects of Fmoc-DL-(2-thiazoyl)glycine’s action are largely dependent on the specific proteins it helps synthesize. By contributing to the formation of these proteins, it can influence a wide range of cellular processes .

Action Environment

The action, efficacy, and stability of Fmoc-DL-(2-thiazoyl)glycine can be influenced by various environmental factors. For instance, the compound should be handled with care to avoid dust formation and ensure adequate ventilation . These precautions help maintain the compound’s stability and effectiveness in the laboratory setting .

Biochemische Analyse

Biochemical Properties

Fmoc-DL-(2-thiazoyl)glycine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group of glycine, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. These interactions facilitate the incorporation of glycine into polypeptides, enhancing the flexibility and stability of the resulting peptides .

Cellular Effects

Fmoc-DL-(2-thiazoyl)glycine influences various cellular processes by modulating peptide synthesis. It affects cell signaling pathways, gene expression, and cellular metabolism by providing a flexible glycine residue that can be incorporated into peptides. This incorporation can alter the structure and function of proteins, impacting cell function and behavior .

Molecular Mechanism

The molecular mechanism of Fmoc-DL-(2-thiazoyl)glycine involves its interaction with enzymes and proteins during peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted reactions. Upon selective deprotection, the glycine residue can form peptide bonds with other amino acids, facilitating the synthesis of polypeptides. This process involves binding interactions with peptidyl transferases and other enzymes, which catalyze the formation of peptide bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-DL-(2-thiazoyl)glycine can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or moisture can lead to degradation. Long-term studies have shown that the compound maintains its efficacy in peptide synthesis, although its stability may decrease over extended periods .

Dosage Effects in Animal Models

The effects of Fmoc-DL-(2-thiazoyl)glycine vary with different dosages in animal models. At low doses, the compound effectively participates in peptide synthesis without causing adverse effects. At high doses, it may exhibit toxic effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s efficacy in peptide synthesis plateaus at a certain dosage .

Metabolic Pathways

Fmoc-DL-(2-thiazoyl)glycine is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and proteases, which facilitate the incorporation of glycine into polypeptides. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Fmoc-DL-(2-thiazoyl)glycine is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to specific cellular compartments where peptide synthesis occurs. The compound’s distribution can affect its accumulation and efficacy in peptide synthesis .

Subcellular Localization

Fmoc-DL-(2-thiazoyl)glycine is localized to specific subcellular compartments involved in peptide synthesis, such as the endoplasmic reticulum and ribosomes. Targeting signals and post-translational modifications direct the compound to these compartments, where it can participate in the synthesis of polypeptides. This localization is crucial for its activity and function in biochemical reactions .

Vorbereitungsmethoden

The synthesis of Fmoc-DL-(2-thiazoyl)glycine involves the protection of the amino group of glycine with the Fmoc group. This is typically achieved by reacting glycine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The thiazole ring is introduced through a subsequent reaction with 2-thiazoyl chloride . Industrial production methods often involve solid-phase peptide synthesis (SPPS) techniques, where the compound is synthesized on a resin and then cleaved off after the desired sequence is obtained .

Analyse Chemischer Reaktionen

Fmoc-DL-(2-thiazoyl)glycine undergoes various chemical reactions, including:

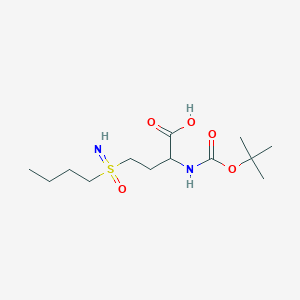

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halides and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Vergleich Mit ähnlichen Verbindungen

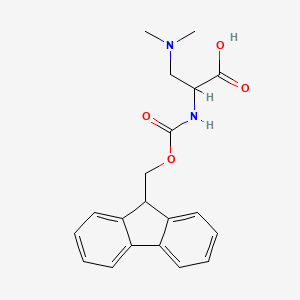

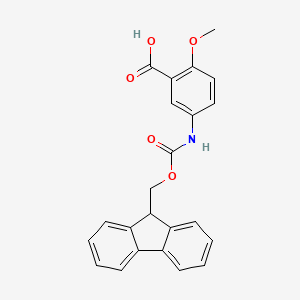

Fmoc-DL-(2-thiazoyl)glycine is unique due to the presence of the thiazole ring, which imparts specific chemical properties and reactivity. Similar compounds include:

Fmoc-DL-(2-thiazoyl)alanine: Another thiazole-containing amino acid derivative.

Fmoc-DL-(2-thiazoyl)valine: A derivative with a valine backbone instead of glycine.

Fmoc-DL-(2-thiazoyl)leucine: A leucine-based thiazole derivative.

These compounds share the Fmoc protection and thiazole ring but differ in their amino acid backbones, leading to variations in their chemical properties and applications .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1,3-thiazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c23-19(24)17(18-21-9-10-27-18)22-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16-17H,11H2,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMJGKBXDVPSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=NC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)

![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)

![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)